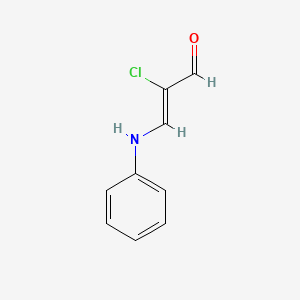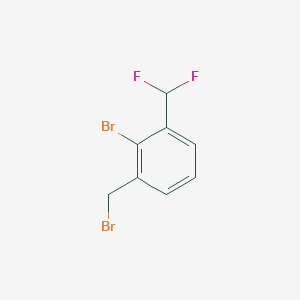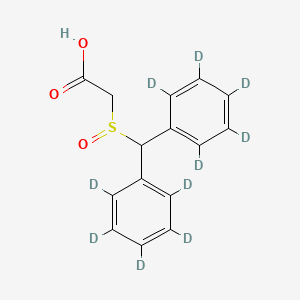
Modafinil-d10 Carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Modafinil-d10 Carboxylate is a deuterated derivative of Modafinil, a well-known cognitive enhancer. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Modafinil due to its stable isotope labeling. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil-d10 Carboxylate typically involves the incorporation of deuterium into the Modafinil molecule. One common method is the deuteration of Modafinil through catalytic exchange reactions. This process involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction results in the replacement of hydrogen atoms with deuterium atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Modafinil.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
作用機序
The mechanism of action of Modafinil-d10 Carboxylate is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is mediated through the binding of this compound to the dopamine transporter (DAT). Additionally, the compound activates glutamatergic circuits and inhibits gamma-aminobutyric acid (GABA)ergic neurotransmission, contributing to its wakefulness-promoting effects.
類似化合物との比較
Similar Compounds
Modafinil: The parent compound, known for its cognitive-enhancing properties.
Armodafinil: An enantiopure form of Modafinil with similar pharmacological effects.
Adrafinil: A prodrug of Modafinil that is metabolized in the liver to produce Modafinil.
Uniqueness
Modafinil-d10 Carboxylate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pharmacokinetics and metabolic pathways of Modafinil is crucial.
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
284.40 g/mol |
IUPAC名 |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
QARQPIWTMBRJFX-LHNTUAQVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


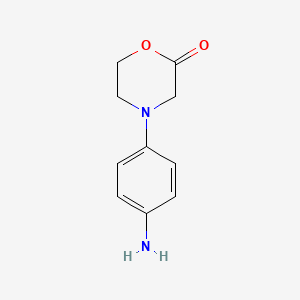
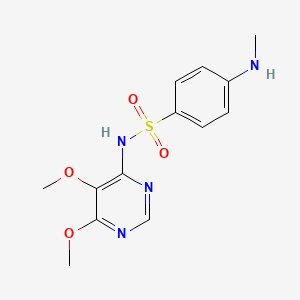
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
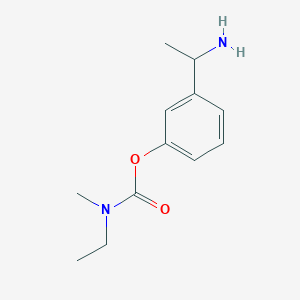
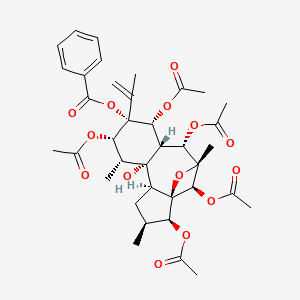
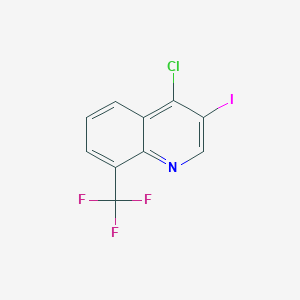
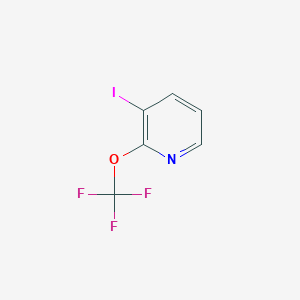
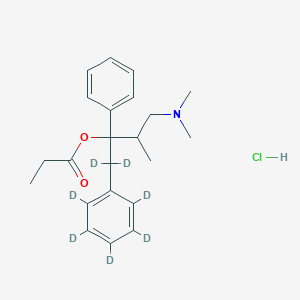
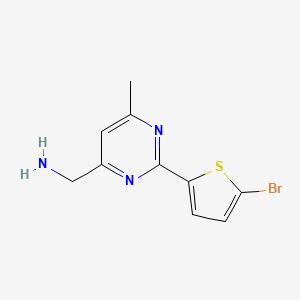
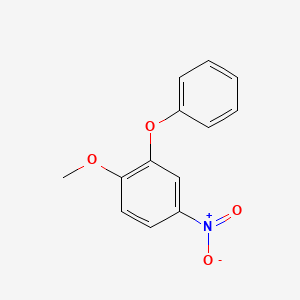
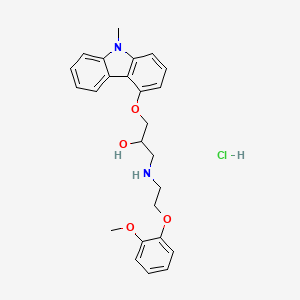
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
